CCT68127: A Deep Dive into its Mechanism of Action in Cancer Cells
CCT68127: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT68127 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), demonstrating significant anti-proliferative activity across a range of human cancer cell lines.[1][2] Developed as an optimized analog from the purine template of seliciclib, CCT68127 exhibits superior potency and a distinct mechanism of action that culminates in cell cycle arrest, apoptosis, and a unique form of mitotic catastrophe known as anaphase catastrophe.[1][3][4] This technical guide elucidates the core mechanisms of CCT68127 in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: Dual Inhibition of CDK2 and CDK9
CCT68127 exerts its primary anti-cancer effects through the potent and selective inhibition of CDK2 and CDK9.[1][2] The enhanced potency of CCT68127 over its predecessor, seliciclib, is attributed to an additional hydrogen bond formed with the DFG motif of CDK2, as revealed by X-ray crystallography.[1][2]
Inhibition of CDK2: Induction of Cell Cycle Arrest
The progression through the cell cycle is tightly regulated by the sequential activation of CDKs. CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the G1 to S phase transition and S phase progression.[1][5][6] CCT68127-mediated inhibition of CDK2 leads to a decrease in the phosphorylation of the Retinoblastoma protein (RB).[1][2] Hypophosphorylated RB remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and leading to cell cycle arrest at the G1/S checkpoint.[1] In some cancer cell lines, CCT68127 has been observed to cause a G2/M arrest.[3][7]
Inhibition of CDK9: Transcriptional Repression and Apoptosis
CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation. By inhibiting CDK9, CCT68127 reduces the phosphorylation of RNA polymerase II, leading to the suppression of transcription of key survival proteins.[1][2] A significant consequence of this transcriptional repression is the rapid downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] The depletion of MCL1 is a key contributor to the induction of apoptosis in cancer cells treated with CCT68127.[1][2] This mechanism also underlies the synergistic anti-proliferative activity observed when CCT68127 is combined with BCL2 family inhibitors like ABT263 (navitoclax).[1][2]
Furthermore, in neuroblastoma cells with MYCN amplification, CCT68127 and the related compound CYC065 have been shown to potently inhibit MYCN transcription, leading to the depletion of MYCN mRNA and protein, thereby inducing apoptosis and reducing tumor burden.[8]
Signaling Pathways Modulated by CCT68127
The following diagram illustrates the primary signaling pathways affected by CCT68127.
Caption: CCT68127 inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.
Anaphase Catastrophe: A Novel Anti-Cancer Strategy
A distinctive mechanism of CCT68127 is the induction of "anaphase catastrophe" in cancer cells, particularly those with supernumerary centrosomes, a common feature of aneuploid tumors like lung cancer.[3][4] Anaphase catastrophe occurs when cancer cells fail to cluster their extra centrosomes during mitosis, leading to multipolar anaphase and subsequent apoptotic cell death.[3][4] This process is selectively toxic to cancer cells, as normal diploid cells with a normal centrosome count are largely unaffected.[4] CCT68127 has been shown to inhibit the clustering of supernumerary centrosomes, thereby triggering this lethal mitotic event.[3] Lung cancer cells with KRAS mutations have been identified as being particularly sensitive to this effect.[3][4]
Caption: CCT68127 induces anaphase catastrophe in aneuploid cancer cells.
Modulation of the MAPK Signaling Pathway
Interestingly, treatment with CCT68127 has been shown to cause a significant decrease in the expression of Dual Specificity Phosphatase 6 (DUSP6).[1][2] DUSP6 is a phosphatase that negatively regulates the MAPK pathway by dephosphorylating and inactivating ERK. The loss of DUSP6 expression following CCT68127 treatment leads to elevated ERK phosphorylation and the activation of MAPK pathway target genes.[1][2] This activation of the MAPK pathway may function as a survival signal in response to the CDK inhibition.[1] This finding suggests that combining CCT68127 with an ERK inhibitor could be a rational therapeutic strategy to enhance its anti-cancer efficacy.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of CCT68127 on various cancer cell lines as reported in the literature.
Table 1: Anti-proliferative and Pro-apoptotic Activity of CCT68127
| Cell Line | Cancer Type | Parameter | Concentration | Effect | Reference |
| Various Lung Cancer Cells | Lung Cancer | Growth Inhibition | 1 µM | Up to 88.5% (SD = 6.4%) | [3] |
| H522 | Lung Cancer | Apoptosis | 2 µM | 42.4% ± 7.4% | [5][7] |
| H1703 | Lung Cancer | Apoptosis | 2 µM | 36.0% ± 3.5% | [5][7] |
| A549 | Lung Cancer | Apoptosis | 2 µM | 23.1% ± 2.8% | [5][7] |
| Hop62 | Lung Cancer | Apoptosis | 2 µM | 42.6% ± 5.5% | [3][5][7] |
| Beas-2B (Control) | Immortalized Bronchial Epithelial | Apoptosis | 2 µM | 8.2% ± 1.0% | [3][5][7] |
| Murine and Human Lung Cancer Cells | Lung Cancer | Anaphase Catastrophe | 1 µM | 14.1% (SD = 3.6%) | [3] |
Table 2: Effects of CCT68127 on Protein Phosphorylation and Expression
| Protein | Parameter | Concentration | Effect | Reference |
| PEA15 | Phosphorylation | Not specified | Reduced by 70% (SD = 3.0%) | [3] |
| Cyclin B1 | Expression (IC50) | 15 µM | Reduction | [1] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of CCT68127.
Cell Viability and Proliferation Assay (e.g., MTT/MTS Assay)
This assay is used to determine the concentration of CCT68127 that inhibits the growth of cancer cells by 50% (GI50).
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Materials: 96-well plates, cancer cell lines, complete culture medium, CCT68127, DMSO (vehicle control), MTT or MTS reagent, solubilization solution (for MTT).
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Procedure:
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Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
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Treat cells with a serial dilution of CCT68127 (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 72 hours).
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Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
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If using MTT, add the solubilization solution.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
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Western Blotting for Phospho-RB and Phospho-RNA Polymerase II
This method is used to assess the inhibition of CDK2 and CDK9 activity in cells.
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Materials: 6-well plates, cancer cell lines, CCT68127, RIPA lysis buffer with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-phospho-RB, anti-total-RB, anti-phospho-RNA Pol II, anti-total-RNA Pol II, loading control like GAPDH or β-actin), HRP-conjugated secondary antibodies, ECL substrate, imaging system.
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Procedure:
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Seed cells and treat with increasing concentrations of CCT68127 for a defined time (e.g., 24 hours).[1]
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Lyse the cells in RIPA buffer and quantify the protein concentration.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and incubate with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the protein bands using an ECL substrate and an imaging system.
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Analysis of Anaphase Catastrophe
This protocol is for quantifying the induction of multipolar anaphase.
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Materials: Chamber slides or coverslips, cancer cell lines, CCT68127, fixation solution (e.g., methanol), permeabilization solution (e.g., Triton X-100), primary antibody against a spindle pole marker (e.g., γ-tubulin), fluorescently labeled secondary antibody, DAPI for nuclear staining, fluorescence microscope.
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Procedure:
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Grow cells on chamber slides or coverslips and treat with CCT68127 or vehicle.
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Fix and permeabilize the cells.
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Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
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Counterstain the nuclei with DAPI.
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Visualize the cells under a fluorescence microscope and score the percentage of anaphase cells exhibiting more than two spindle poles (multipolar anaphase).
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Caption: General experimental workflow for characterizing CCT68127.
Conclusion
CCT68127 is a promising anti-cancer agent with a multi-faceted mechanism of action centered on the dual inhibition of CDK2 and CDK9. Its ability to induce cell cycle arrest, apoptosis, and the novel process of anaphase catastrophe in aneuploid cancer cells underscores its therapeutic potential. The insights into its effects on MCL1, MYCN, and the MAPK pathway provide a strong rationale for its further pre-clinical and clinical development, both as a monotherapy and in combination with other targeted agents. The particular sensitivity of KRAS-mutant lung cancers and MYCN-amplified neuroblastomas to CCT68127 highlights promising avenues for its clinical application in patient populations with high unmet medical needs.
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting the Cyclin E-Cdk-2 Complex Represses Lung Cancer Growth by Triggering Anaphase Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyclacel.com [cyclacel.com]
